(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)-2H-indazole-3-carboxamide
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Overview
Description
(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)-2H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound suggests it may have unique properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)-2H-indazole-3-carboxamide typically involves multiple steps, including the formation of the indazole core, the introduction of the cyclohexylmethyl group, and the attachment of the amino acid derivative. Common reagents used in these reactions include:
Indazole formation: This step often involves cyclization reactions using hydrazines and ketones or aldehydes.
Cyclohexylmethyl group introduction: This can be achieved through alkylation reactions using cyclohexylmethyl halides.
Amino acid derivative attachment: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)-2H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions could yield amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)-2H-indazole-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: Compounds with similar indazole cores but different substituents.
Cyclohexylmethyl derivatives: Compounds with cyclohexylmethyl groups attached to different cores.
Amino acid derivatives: Compounds with similar amino acid-derived side chains.
Uniqueness
The uniqueness of (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-2-(cyclohexylmethyl)-2H-indazole-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and properties compared to other similar compounds.
Properties
Molecular Formula |
C20H28N4O2 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-(cyclohexylmethyl)indazole-3-carboxamide |
InChI |
InChI=1S/C20H28N4O2/c1-13(2)17(19(21)25)22-20(26)18-15-10-6-7-11-16(15)23-24(18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H2,21,25)(H,22,26)/t17-/m0/s1 |
InChI Key |
TVVJYCKLTAMJFO-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=C2C=CC=CC2=NN1CC3CCCCC3 |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=C2C=CC=CC2=NN1CC3CCCCC3 |
Origin of Product |
United States |
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